molecular formula C13H12N4O2S B2418133 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1225716-75-5

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No. B2418133
CAS RN: 1225716-75-5
M. Wt: 288.33
InChI Key: FKWJMJPQQBANSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the substituted acetophenones were added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture was heated and stirred under reflux for 2-10 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These studies provide valuable insights into the three-dimensional structure of the molecule, which is crucial for understanding its properties and interactions.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of the molecule and its potential uses in various applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .

Future Directions

The future directions in the research of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-18-10-5-3-8(7-11(10)19-2)9-4-6-12-14-15-13(20)17(12)16-9/h3-7H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWJMJPQQBANSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NNC3=S)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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